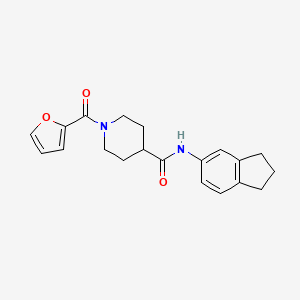
N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which is a key signaling molecule involved in various cellular processes such as immune cell activation, proliferation, and differentiation.
作用機序
N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide selectively inhibits SYK, which is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling. SYK is involved in various cellular processes such as B-cell receptor signaling, Fc receptor signaling, and integrin signaling. This compound binds to the ATP-binding site of SYK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and immune cell activation in various animal models of autoimmune diseases and inflammatory disorders. This compound has also been shown to have antitumor activity in preclinical studies, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments, such as its high selectivity for SYK and its ability to inhibit downstream signaling pathways. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at higher doses.
将来の方向性
There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide research, such as its potential use in combination therapies for cancer treatment, its efficacy in various autoimmune diseases and inflammatory disorders, and its potential use in other diseases such as asthma and allergy. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its long-term safety and efficacy in clinical trials.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential for therapeutic applications in various diseases. Its selective inhibition of SYK-mediated signaling pathways makes it a promising candidate for cancer treatment and autoimmune diseases. Further studies are needed to determine its optimal dosage and administration and to investigate its long-term safety and efficacy in clinical trials.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with furoyl chloride to form 5-chloro-2-methoxyphenyl 2-furoate. The intermediate is then reacted with piperazine and carboxylic acid to form this compound. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and inflammatory diseases. It has been shown to inhibit SYK-mediated signaling pathways in immune cells, leading to reduced inflammation and immune cell activation. This compound has also been shown to have antitumor activity in preclinical studies, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-24-14-5-4-12(18)11-13(14)19-17(23)21-8-6-20(7-9-21)16(22)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEXVYWKSNIYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-(4-nitrophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5439120.png)
![[1'-(4-chloro-2-methoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5439132.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5439138.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5439145.png)
![N-(4-bromo-3-chlorophenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetamide](/img/structure/B5439158.png)
![(3-ethoxy-4-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5439180.png)

amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5439186.png)

![N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5439198.png)
![methyl 1-[3-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5439203.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439210.png)